molecular formula C12H9IN2O2 B6283390 2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid CAS No. 1040057-12-2

2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B6283390
CAS No.: 1040057-12-2
M. Wt: 340.1
InChI Key:
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Description

2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . This compound is characterized by the presence of an iodophenyl group attached to an aminopyridine carboxylic acid structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid typically involves the reaction of 4-iodoaniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The iodophenyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the iodophenyl and aminopyridine carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Properties

CAS No.

1040057-12-2

Molecular Formula

C12H9IN2O2

Molecular Weight

340.1

Purity

95

Origin of Product

United States

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